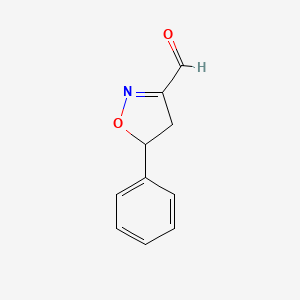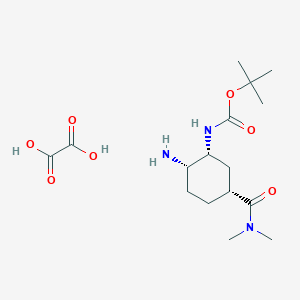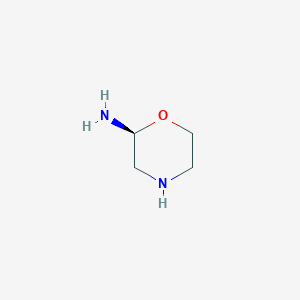![molecular formula C11H11N3O2S B12925201 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 4602-48-6](/img/structure/B12925201.png)
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic organic compound that contains a thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzyloxy and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted hydrazine with a suitable thiocarbonyl compound can lead to the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction. The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Benzyloxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Methoxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Ethoxy)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its biological activity and solubility compared to other similar compounds. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo .
Propriétés
Numéro CAS |
4602-48-6 |
|---|---|
Formule moléculaire |
C11H11N3O2S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
5-(phenylmethoxymethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c12-11(15)10-9(17-14-13-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
Clé InChI |
JNWGKPVGMGRSML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)

![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)


![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)





